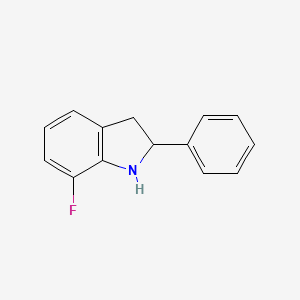

7-Fluoro-2-phenylindoline

Description

Properties

Molecular Formula |

C14H12FN |

|---|---|

Molecular Weight |

213.25 g/mol |

IUPAC Name |

7-fluoro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2 |

InChI Key |

DJGNDBZGBXATAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC=C2F)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 7-Fluoro-2-phenylindoline involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. For instance, 1-nitro-2-phenethylbenzene can be used as an aryl nitrene precursor along with N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP) as a reductant. This reaction typically occurs at 120°C for 24 hours in chlorobenzene, yielding the desired indoline product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing greener solvents and reagents to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-phenylindoline can undergo various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions.

Major Products: The major products formed from these reactions include various substituted indolines and indoles, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-2-phenylindoline is a derivative of indoline with a fluorine atom at the 7-position and a phenyl group at the 2-position. It belongs to the indole family, known for its diverse biological activities and pharmaceutical applications. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetic properties.

Potential Applications

This compound has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity. Indole derivatives, including this compound, have demonstrated a range of biological activities.

- Binding Affinity Studies: Interaction studies involving this compound typically focus on its binding affinity to biological targets like enzymes or receptors involved in disease pathways. These studies help elucidate its mechanism of action and potential therapeutic uses.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other indole derivatives. The combination of fluorination and phenyl substitution can lead to enhanced binding affinities and altered metabolic pathways.

Related Research

While specific case studies and comprehensive data tables focused solely on this compound are not available within the search results, research on related compounds and their applications provides relevant insights:

- TLR7/TLR8 Inhibition: Optimization of 2-pyridinylindole compounds led to the identification of potent dual inhibitors of TLR7 and TLR8 . These inhibitors demonstrated good activity in cellular and whole blood assays .

- Anti-inflammatory Effects: Analyses of circulating metabolites, plasma antioxidant capacity, and gene expression changes in peripheral blood mononuclear cells (PBMCs) have suggested anti-inflammatory effects of certain compounds .

- SARS-CoV-2 Mpro Inhibitors: Novel compounds containing a 4-fluorinated benzothiazole moiety have been identified as potent blockers of SARS-CoV-2 infectivity .

- Thiol-Specific Fluorogenic Reagent: 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) was synthesized for use as a more reactive, thiol-specific fluorogenic reagent .

Role of Fluorine in Pharmaceuticals

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. These effects can lead to improved drug efficacy and safety profiles.

Further Research

Further research is needed to fully elucidate the specific applications of this compound. Studies could focus on:

- In vitro and in vivo studies to assess its biological activity against specific disease targets.

- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

- Preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-phenylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

2.1.1 7-Fluoro-2-methylquinoline (CAS 1128-74-1)

- Core Structure: Quinoline (benzene fused to pyridine) vs. indoline (benzene fused to pyrrolidine).

- Substituents : Fluorine at position 7 and methyl at position 2.

- Properties: Exhibits aromaticity and pale yellow coloration.

- Applications : Used in organic synthesis and as a ligand in catalysis.

7-Fluoro-3-hydroxy-3-phenylindolin-2-one (CAS 1584139-77-4)

- Core Structure : Indolin-2-one (oxidized indoline with a ketone group).

- Substituents : Fluorine at position 7, phenyl at position 3, and hydroxyl at position 3.

- The phenyl group introduces steric bulk, which may affect binding affinity in biological systems .

Halogenated Indoline/Indole Derivatives

7-Chloro-5-fluoroindolin-2-one (CAS 127199-27-3)

- Substituents : Chlorine at position 7 and fluorine at position 4.

- Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity. This compound’s similarity score (0.63 to 7-Fluoro-2-phenylindoline) suggests moderate structural overlap .

7-Fluoro-1,3,3-trimethylindolin-2-one (CAS 872141-33-8)

- Substituents : Fluorine at position 7 and three methyl groups.

- The absence of a phenyl group reduces π-π interactions compared to this compound .

Physicochemical and Pharmacokinetic Properties

*Hypothetical data inferred from analogs.

Q & A

Q. What synthetic routes are commonly employed for 7-Fluoro-2-phenylindoline, and what purity validation methods are recommended?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Purity validation requires a combination of analytical techniques:

- HPLC (≥95% purity threshold)

- NMR spectroscopy (¹H/¹³C/¹⁹F for structural confirmation)

- High-resolution mass spectrometry (HRMS for molecular formula verification) Detailed experimental protocols must be provided in the Experimental section, including solvent systems, temperature controls, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- FT-IR for functional group identification (e.g., C-F stretch at ~1100 cm⁻¹)

- X-ray crystallography for solid-state conformation analysis (if single crystals are obtainable)

- LC-MS for stability assessment under physiological conditions Ensure raw spectral data are included in supplementary materials, with annotated peaks in the main text .

Q. What are the foundational pharmacological applications of this compound in current literature?

Answer: Preliminary studies suggest its role as a dopamine receptor modulator or kinase inhibitor . Researchers must:

- Conduct systematic literature reviews using databases like PubMed/Scifinder

- Compare bioactivity data (e.g., IC₅₀ values) across cell lines (e.g., HEK293 vs. SH-SY5Y)

- Highlight gaps, such as limited in vivo toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer: Address discrepancies through:

- Meta-analysis of assay conditions (e.g., ATP concentrations in kinase assays)

- Statistical tools (e.g., ANOVA for inter-study variability)

- Replication studies under standardized protocols (e.g., ISO 17025 guidelines) Discuss methodological divergences in the Discussion section, referencing conflicting data .

Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets?

Answer: Employ:

- Molecular docking (AutoDock Vina, Glide) to map ligand-receptor interactions

- MD simulations (GROMACS, AMBER) for stability analysis over 100+ ns

- QSAR models to correlate substituent effects with activity Validate predictions with experimental SAR data, ensuring alignment with crystallographic evidence .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

Answer: Use:

- Liver microsomal assays (human/rat CYP450 isoforms)

- LC-MS/MS for metabolite identification

- Half-life (t₁/₂) calculations using nonlinear regression Include negative controls (e.g., ketoconazole for CYP3A4 inhibition) and triplicate runs to ensure reproducibility .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Answer: Apply:

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer: Implement:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer: Standardize protocols by:

Q. How to structure a comparative study between this compound and its non-fluorinated analog?

Answer: Design a dual-arm study:

- Arm 1 : Fluorinated compound (test group)

- Arm 2 : Non-fluorinated analog (control group)

Compare pharmacokinetic (e.g., logP, plasma protein binding) and pharmacodynamic (e.g., receptor occupancy) parameters. Use Student’s t-test for significance testing (p < 0.05) .

Data Presentation & Reproducibility

- Tables : Include processed data (mean ± SD) directly supporting the research question. Raw datasets belong in appendices .

- Figures : Use line graphs for kinetic studies and heatmaps for multi-parametric analyses. Annotate outliers .

- Ethics : Disclose conflicts of interest and funding sources per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.